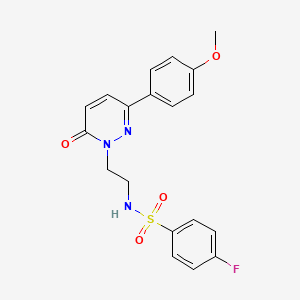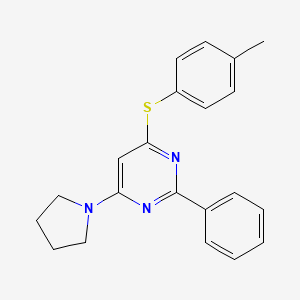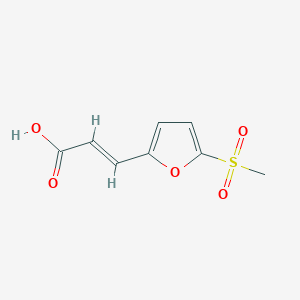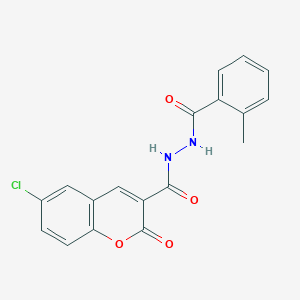![molecular formula C12H25ClN2O2 B2451317 tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride CAS No. 2416233-98-0](/img/structure/B2451317.png)
tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a versatile protective group in organic synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency. The use of perchloric acid adsorbed on silica-gel (HClO4–SiO2) has been found to be a highly efficient and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), perchloric acid (HClO4), and various catalysts such as nickel and rhodium. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride has a wide range of scientific research applications, including:
Biology: Employed in the study of biochemical pathways and the development of new biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride involves the protection of amino groups through the formation of Boc-protected derivatives. The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions to occur without interference from other functional groups . The compound can undergo deprotection under acidic conditions, releasing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-[3-(aminomethyl)phenyl]carbamate: Similar in structure but with a phenyl group instead of a cyclobutyl group.
Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: Contains an oxetane ring instead of a cyclobutyl ring.
Tert-butyl N-[3-(aminopropyl)]carbamate: Features a propyl chain instead of a cyclobutyl ring.
Uniqueness
tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties that influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry for the selective protection of amino groups and the formation of complex molecular structures.
Propiedades
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-8(7-13)12(9,4)5;/h8-9H,6-7,13H2,1-5H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTYZYIBCNDMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2451236.png)

![Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2451238.png)
![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)
![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2451245.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)
![8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2451249.png)



![ethyl 6-(3,4-difluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2451255.png)
